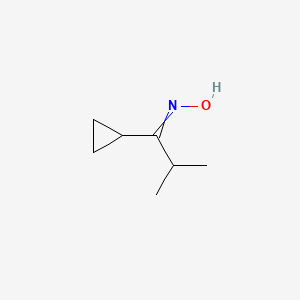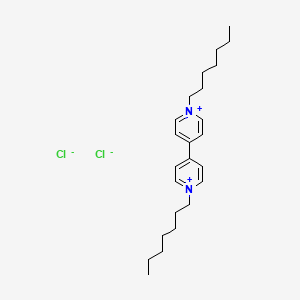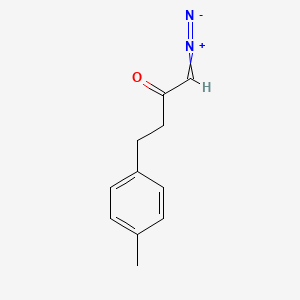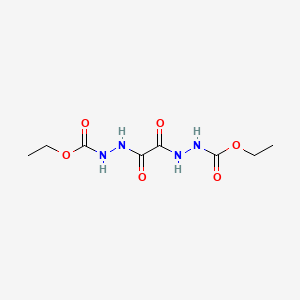![molecular formula C14H13N3O2S B14647113 S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate CAS No. 51991-25-4](/img/structure/B14647113.png)
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate: is a heterocyclic compound that features two pyridine rings connected via a thioester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate typically involves the following steps:
Formation of the thioester linkage: This can be achieved by reacting pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethyl pyridine-3-carboxylate under basic conditions to form the thioester linkage.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the specific reagents used.
Aplicaciones Científicas De Investigación
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate.
2-Aminoethyl pyridine-3-carboxylate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its dual pyridine rings connected via a thioester linkage, which imparts distinct chemical and biological properties compared to its precursors and other similar compounds .
Propiedades
Número CAS |
51991-25-4 |
|---|---|
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
S-[2-(pyridine-3-carbonylamino)ethyl] pyridine-3-carbothioate |
InChI |
InChI=1S/C14H13N3O2S/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18) |
Clave InChI |
HETSUJYCHSZERF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NCCSC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)




![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)

![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)

